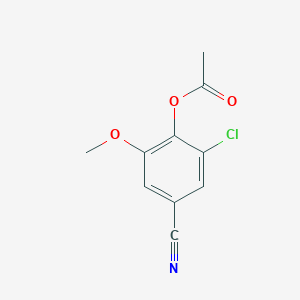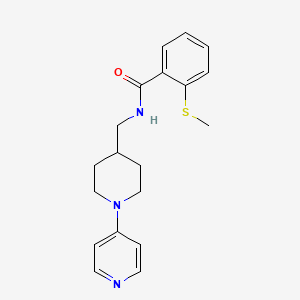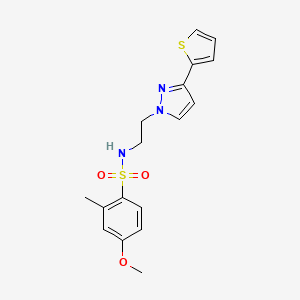
4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound that combines the structural elements of several different chemical families. This compound features a benzene ring substituted with a methoxy group and a methyl group, alongside a sulfonamide functional group linked to a pyrazole ring and a thiophene moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide usually involves multi-step organic synthesis protocols:
Step 1: Starting with 4-methoxy-2-methylbenzenesulfonyl chloride as the primary reactant.
Step 2: Reaction with 1H-pyrazole-3-amine in the presence of a base, such as triethylamine, to form the intermediate product.
Step 3: Subsequent reaction with 2-bromoethyl thiophene in the presence of a palladium catalyst to yield the final compound.
Industrial Production Methods: Given the complexity of its structure, industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yields and purity. Scaling up these reactions from the laboratory to industrial scale often necessitates the development of specialized reactors and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents, potentially affecting the methoxy group or the thiophene ring.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.
Oxidation: Use of agents like potassium permanganate or chromium trioxide.
Reduction: Application of hydrogen gas over a palladium catalyst or lithium aluminum hydride.
Substitution: Utilization of reagents such as alkyl halides for nucleophilic substitutions or halogen derivatives for electrophilic substitutions.
Major Products Formed: Oxidation typically yields sulfoxides or sulfones. Reduction can lead to amine derivatives, while substitution reactions often produce a wide range of substituted aromatics depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The unique structural features make it a valuable intermediate in organic synthesis for constructing complex molecules.
Biology: Its ability to interact with various biological targets makes it a potential candidate for developing new bioactive compounds.
Medicine: Ongoing research explores its potential as an inhibitor of specific enzymes or receptors, indicating its possible use in therapeutic applications.
Industry: Used in the development of new materials and as a catalyst in certain industrial chemical reactions.
Wirkmechanismus
4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects primarily through:
Binding to Enzymes: Interacts with enzyme active sites, inhibiting their activity.
Molecular Pathways: Influences specific signal transduction pathways, modulating cellular responses.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Compared to other compounds with similar structures, 4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to its unique combination of methoxy, methyl, sulfonamide, pyrazole, and thiophene groups.
Similar Compounds:4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)propyl)benzenesulfonamide
4-methoxy-2-methyl-N-(2-(3-(thiophen-2-yl)-5-methyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
These compounds share structural similarities but differ in specific substitutions, which can lead to variations in their chemical behavior and biological activity.
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-13-12-14(23-2)5-6-17(13)25(21,22)18-8-10-20-9-7-15(19-20)16-4-3-11-24-16/h3-7,9,11-12,18H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXYEUDLUSLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B2462517.png)
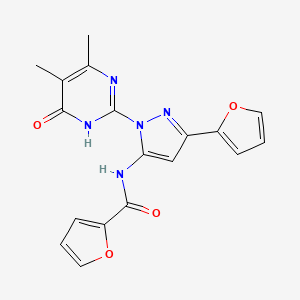
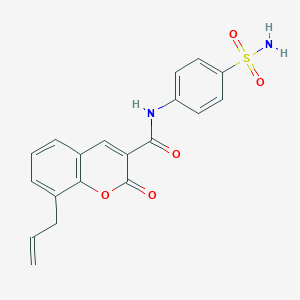
![1'-Acetyl-7-fluorosulfonyloxyspiro[3,4-dihydrochromene-2,4'-piperidine]](/img/structure/B2462520.png)

![Methyl [(2-chlorophenyl)sulfonyl]acetate](/img/structure/B2462524.png)
![7-Fluoro-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2462525.png)
![1,3,3-trimethyl-2-[(1E)-3-[(2Z)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]prop-1-en-1-yl]-3H-indol-1-ium; tetrafluoroboranuide](/img/structure/B2462526.png)

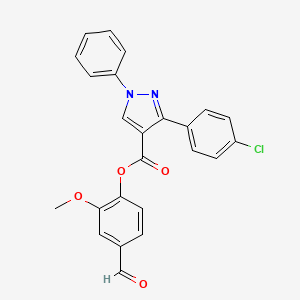
![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)

